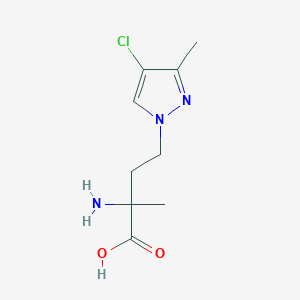
(2R)-3-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-methylpentan-2-ol is an organic compound with the molecular formula C6H14O. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-3-methylpentan-2-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is efficient and yields high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methyl-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 3-methylpentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products Formed
Oxidation: 3-methyl-2-pentanone.
Reduction: 3-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used as a solvent and in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (2R)-3-methylpentan-2-ol involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation to 3-methyl-2-pentanone. The compound’s chiral nature allows it to participate in stereospecific reactions, making it valuable in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-methylpentan-2-ol: The enantiomer of (2R)-3-methylpentan-2-ol, with similar chemical properties but different biological activity.
3-methyl-2-pentanol: A structural isomer with different physical and chemical properties.
2-methyl-3-pentanol: Another structural isomer with distinct reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly useful in asymmetric synthesis and in the study of chiral recognition processes in biological systems.
Propriétés
Formule moléculaire |
C6H14O |
|---|---|
Poids moléculaire |
102.17 g/mol |
Nom IUPAC |
(2R)-3-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m1/s1 |
Clé InChI |
ZXNBBWHRUSXUFZ-PRJDIBJQSA-N |
SMILES isomérique |
CCC(C)[C@@H](C)O |
SMILES canonique |
CCC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)










